REACTION_CXSMILES
|
[CH3:1][C:2](=[CH:4][CH3:5])[CH3:3].[C:6](#[N:10])[C:7]([CH3:9])=[CH2:8].S(=O)(=O)(O)[OH:12].O>C(O)(=O)C>[CH3:1][C:2]([NH:10][C:6](=[O:12])[C:7]([CH3:9])=[CH2:8])([CH2:4][CH3:5])[CH3:3]
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
CC(C)=CC
|
Name
|
|
Quantity
|
6.7 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)#N
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride (2×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The methylene chloride solution was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
the solid filtered off
|
Type
|
CUSTOM
|
Details
|
the methylene chloride evaporated
|
Type
|
CUSTOM
|
Details
|
to afford an oily product
|
Type
|
DISTILLATION
|
Details
|
Distillation of the product at 10 mm
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(CC)NC(C(=C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.1 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 65.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |